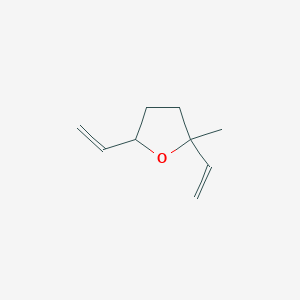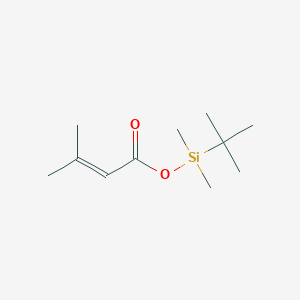
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a 3-methylbut-2-enoate moiety. This compound is often used in organic synthesis, particularly as a protecting group for alcohols and other functional groups due to its stability and ease of removal under mild conditions .
準備方法
The synthesis of tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-methylbut-2-enoic acid in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.
化学反応の分析
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding epoxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
科学的研究の応用
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate is widely used in scientific research due to its versatility:
作用機序
The mechanism of action of tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the protected functional group by preventing unwanted reactions. The removal of the protecting group is typically achieved under mild acidic or basic conditions, which cleaves the silicon-oxygen bond and releases the free functional group .
類似化合物との比較
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate can be compared with other silyl protecting groups such as:
Trimethylsilyl chloride (TMSCl): TMSCl is less bulky and provides less steric hindrance compared to tert-Butyl(dimethyl)silyl chloride, making it easier to remove but less stable.
Triisopropylsilyl chloride (TIPSCl): TIPSCl is bulkier and provides greater steric protection, but it is more challenging to remove compared to tert-Butyl(dimethyl)silyl chloride.
These comparisons highlight the balance between stability and ease of removal that this compound offers, making it a unique and valuable compound in organic synthesis.
特性
CAS番号 |
105041-01-8 |
|---|---|
分子式 |
C11H22O2Si |
分子量 |
214.38 g/mol |
IUPAC名 |
[tert-butyl(dimethyl)silyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H22O2Si/c1-9(2)8-10(12)13-14(6,7)11(3,4)5/h8H,1-7H3 |
InChIキー |
GEZSKUGBXPFPTK-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)O[Si](C)(C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


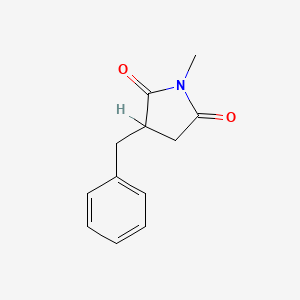
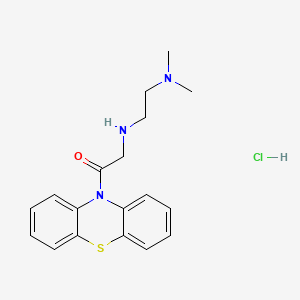
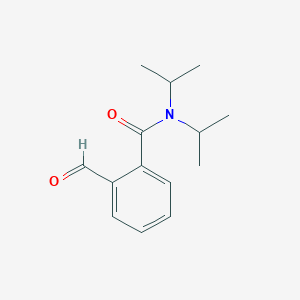
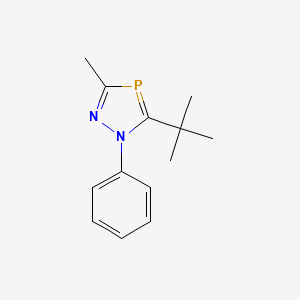
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)
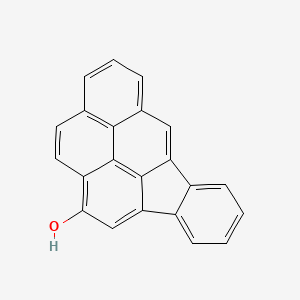
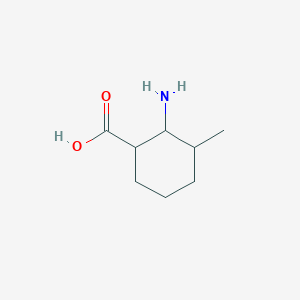
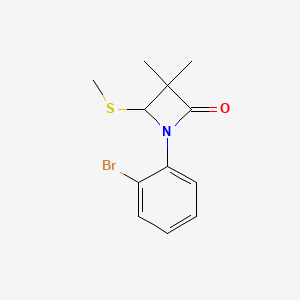
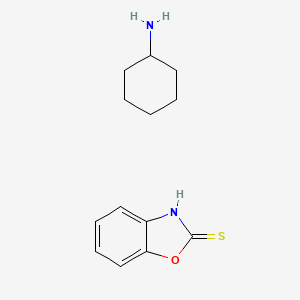
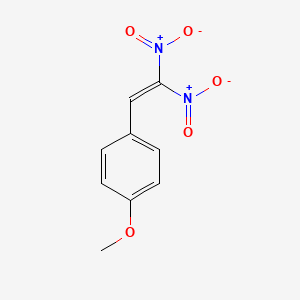
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
